molecular formula C15H16O4 B178684 Isomeranzin

Isomeranzin

Cat. No.: B178684
M. Wt: 260.28 g/mol
InChI Key: OMOYQLRHKFGVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Isomerazin has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Isomeranzin, a coumarin isolated from Poncirus trifoliate Raf , primarily targets M1 macrophages . M1 macrophages are a type of immune cell that plays a crucial role in inflammation and immune responses. This compound also interacts with the NF-κB and ERK pathways , which are involved in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens.

Mode of Action

This compound exerts its anti-inflammatory effects by inhibiting the polarization of M1 macrophages . Specifically, it down-regulates the NF-κB and ERK signals , leading to a decrease in the production of pro-inflammatory cytokines. The suppression of this compound in NF-κB activation relies on the decreasing of TRAF6 ubiquitination .

Biochemical Pathways

The primary biochemical pathways affected by this compound are the NF-κB and ERK pathways . These pathways play a crucial role in regulating the immune response, particularly inflammation. By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines, thereby suppressing inflammation.

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability

Result of Action

The primary result of this compound’s action is the suppression of inflammation . By inhibiting M1 macrophage polarization and down-regulating the NF-κB and ERK pathways, this compound reduces the production of pro-inflammatory cytokines . This leads to a decrease in inflammation, which can be beneficial in the treatment of various inflammatory diseases.

Safety and Hazards

When handling Isomeranzin, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas .

Future Directions

Isomeranzin has shown potential in suppressing inflammation by controlling M1 macrophage polarization through the NF-κB and ERK pathway . This suggests that it could be further studied for its potential in treating various kinds of inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isomerazin can be synthesized through several synthetic routes. One common method involves the reaction of 7-hydroxycoumarin with 3-methyl-2-oxobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of Isomerazin involves the extraction of the compound from Poncirus trifoliata Raf. The plant material is subjected to solvent extraction, followed by purification processes such as column chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

Isomerazin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Isomerazin is unique among coumarin derivatives due to its specific structure and potent cholinesterase inhibitory activity. Similar compounds include:

Isomerazin stands out due to its higher potency and specificity in inhibiting cholinesterase enzymes, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

7-methoxy-8-(3-methyl-2-oxobutyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-9(2)12(16)8-11-13(18-3)6-4-10-5-7-14(17)19-15(10)11/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOYQLRHKFGVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC1=C(C=CC2=C1OC(=O)C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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